N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide
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Overview
Description
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, a dodecanamide chain, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide typically involves multiple steps. One common route includes the nitration of a phenylpropane derivative, followed by the introduction of hydroxyl groups through a hydroxylation reaction. The final step involves the formation of the dodecanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl groups may also play a role in hydrogen bonding and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-fluoroacetamide
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is unique due to its specific combination of functional groups and the length of its dodecanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
919770-83-5 |
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Molecular Formula |
C21H34N2O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]dodecanamide |
InChI |
InChI=1S/C21H34N2O5/c1-2-3-4-5-6-7-8-9-10-11-20(25)22-19(16-24)21(26)17-12-14-18(15-13-17)23(27)28/h12-15,19,21,24,26H,2-11,16H2,1H3,(H,22,25) |
InChI Key |
QVPSPFBQQIBNKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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